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Compound of Interest

Compound Name: L 366509

Cat. No.: B1673721

An In-depth Review of the Potent, Orally Bioavailable Oxytocin Receptor Antagonist

This technical guide provides a comprehensive overview of L-368,899, a non-peptide, selective
oxytocin receptor (OTR) antagonist. The information presented is intended for researchers,
scientists, and drug development professionals interested in the pharmacology and therapeutic
potential of OTR modulation. This document details the chemical structure, physicochemical
properties, pharmacological profile, and key experimental methodologies related to L-368,899.

Core Chemical and Physical Properties

L-368,899 is a synthetic molecule designed for high affinity and selectivity for the oxytocin
receptor.[1] It is often supplied as a hydrochloride salt to improve solubility and stability.
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Property Value Reference

(S)-2-amino-N-
((1S,2S5,4R)-7,7-dimethyl-1-((4-
o-tolylpiperazin-1-

IUPAC Name Y _ [2]
ylsulfonyl)methyl)bicyclo[2.2.1]
heptan-2-yl)-4-

(methylsulfonyl)butanamide

Molecular Formula C26H42N4OsS:2 (Free Base) [2]
Molar Mass 554.77 g/mol (Free Base) [2]
CAS Number 148927-60-0 (Free Base) [2]

Pharmacological Profile

L-368,899 functions as a competitive antagonist of the oxytocin receptor.[1] Its ability to be
administered orally and penetrate the blood-brain barrier makes it a valuable tool for
investigating both peripheral and central oxytocinergic systems.[2]

Mechanism of Action

The primary mechanism of action for L-368,899 is the selective blockade of the oxytocin
receptor, a G-protein coupled receptor (GPCR). Upon binding, it prevents oxytocin from
activating the receptor, thereby inhibiting downstream signaling cascades, such as the
Gag/phospholipase C (PLC)/inositol triphosphate (IP3) pathway, which is crucial for stimulating
uterine contractions.[1]
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Caption: Oxytocin Receptor Signaling Pathway and L-368,899 Blockade.
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Binding Affinity and Selectivity

L-368,899 demonstrates high affinity for the oxytocin receptor with significant selectivity over
the structurally related vasopressin (Via and V2) receptors.

Target ) .
Species/Tissue Assay Type Value Reference
Receptor
) Radioligand
Oxytocin (OTR) Rat Uterus o 8.9nM [1]
Binding (ICso)
) Human Uterus Radioligand
Oxytocin (OTR) o 26 nM [1]
(pregnant) Binding (ICso)
) Functional Assay
Oxytocin (OTR) Rat Uterus 8.9 [1]
(PA2)
Vasopressin ) Radioligand
Human Liver o 370 nM [3]
(Vi1a) Binding (ICso)
) ) Radioligand
Vasopressin (V2)  Human Kidney 570 nM [3]

Binding (ICso)

In Vivo Efficacy

Studies in animal models have confirmed the potent antagonist activity of L-368,899 in vivo.
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Value
Species Administration Effect Reference
(ADso/EDso)
Antagonism of
) OT-stimulated
Rat Intravenous (i.v.) ) 0.35 mg/kg [1]
uterine
contractions
Antagonism of
Intraduodenal OT-stimulated
Rat ) ) 7.0 mg/kg [1]
(i.d.) uterine
contractions
Inhibition of OT-
Rhesus ) ]
Intravenous (i.v.) stimulated 27 ug/kg [1]
Macaque . .
uterine activity
Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties, including oral bioavailability, though
this can vary between species and sexes.
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Species Dose & Route Parameter Value Reference
Oral

Rat (Female) 5 mg/kg p.o. ] o 14% [4]
Bioavailability
Oral

Rat (Male) 5 mg/kg p.o. 18% [4]

Bioavailability

1, 2.5, 10 mg/kg
Rat ) Plasma t1/2 ~2 hr [4]
[AY2

1, 2.5, 10 mg/kg Plasma )
Rat ] 23 -36 m/min/kg  [4]
iV Clearance

1, 2.5, 10 mg/kg

1.V.

Dog Plasma ti/2 ~2 hr [4]

1, 2.5, 10 mg/kg Plasma )
Dog ) 23-36 ml/min/kg  [4]
V. Clearance

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of L-
368,899 to determine its pharmacological profile.

Radioligand Binding Assay

This assay is used to determine the binding affinity (ICso, Ki) of L-368,899 for oxytocin and
vasopressin receptors.

Methodology:

 Membrane Preparation: Uterine or other relevant tissues (e.g., liver, kidney) are
homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell
membranes, which are then washed and resuspended in an assay buffer.[1]

o Competition Binding: A constant concentration of a specific radioligand (e.g., [BH]Oxytocin) is
incubated with the membrane preparation in the presence of varying concentrations of the
unlabeled competitor drug (L-368,899).
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Incubation: The mixture is incubated to allow binding to reach equilibrium.

Separation: Bound and free radioligand are separated via rapid vacuum filtration through
glass fiber filters.

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is
measured using liquid scintillation counting.

Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the
radioligand (ICso) is determined by nonlinear regression analysis. The Ki value is then
calculated using the Cheng-Prusoff equation.[1]
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Caption: Workflow for a Competitive Radioligand Binding Assay.

In Vitro Uterine Contraction Assay (Isolated Rat Uterus)

This functional assay measures the ability of L-368,899 to antagonize oxytocin-induced muscle
contractions, providing a measure of its potency (pAz).
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Methodology:

» Tissue Preparation: Uterine horns are isolated from rats (often pre-treated with estrogen to
induce OTR expression) and suspended in an organ bath containing a physiological salt
solution (e.g., de Jalon's solution), maintained at a constant temperature and aerated.

e Tension Recording: The uterine strips are connected to an isometric force transducer to
record contractile activity.

o Agonist Response: A cumulative concentration-response curve is generated for oxytocin to
establish a baseline contractile response.

e Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of
L-368,899 for a set period.

» Challenge: The oxytocin concentration-response curve is repeated in the presence of L-
368,899.

o Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by L-
368,899 is used to calculate the pAz value via a Schild plot analysis. This value quantifies
the antagonist's potency. A pA:z of 8.9 indicates a high antagonist potency.[1]

Conclusion

L-368,899 is a well-characterized, potent, and selective non-peptide oxytocin receptor
antagonist. Its oral bioavailability and ability to cross the blood-brain barrier have made it an
invaluable research tool for elucidating the diverse physiological roles of the oxytocin system.
The comprehensive data on its chemical properties, pharmacological activity, and
pharmacokinetic profile provide a solid foundation for further investigation and potential
therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [L-368,899: A Technical Guide for Drug Development
Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673721#1-368-899-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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